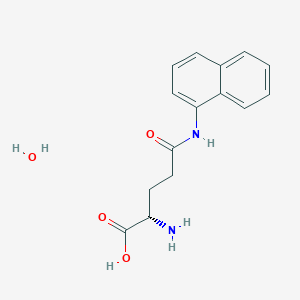

L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate

Description

Properties

Molecular Formula |

C15H18N2O4 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

(2S)-2-amino-5-(naphthalen-1-ylamino)-5-oxopentanoic acid;hydrate |

InChI |

InChI=1S/C15H16N2O3.H2O/c16-12(15(19)20)8-9-14(18)17-13-7-3-5-10-4-1-2-6-11(10)13;/h1-7,12H,8-9,16H2,(H,17,18)(H,19,20);1H2/t12-;/m0./s1 |

InChI Key |

QJIBNSSNADIAKZ-YDALLXLXSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC[C@@H](C(=O)O)N.O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N.O |

Origin of Product |

United States |

Preparation Methods

Amidation of Gamma-Carboxyl Group

The core synthetic strategy involves amidation of the gamma-carboxyl group of L-glutamic acid with alpha-naphthylamine. To achieve regioselectivity, the alpha-carboxyl and amino groups of glutamic acid must be protected. A typical protocol includes:

-

Protection of Alpha-Carboxyl Group : The alpha-carboxyl group is esterified using methanol under acidic catalysis (e.g., HCl gas), forming methyl L-glutamate.

-

Amino Group Protection : The amino group is shielded via tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate in a basic aqueous solution.

-

Gamma-Carboxyl Activation : The gamma-carboxyl group is activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC), facilitating nucleophilic attack by alpha-naphthylamine.

-

Deprotection and Isolation : Sequential removal of Boc and methyl groups under acidic hydrolysis yields the free amide, which crystallizes as a monohydrate from aqueous ethanol.

Key Reaction Parameters :

-

Temperature : Amidation proceeds optimally at 0–5°C to minimize side reactions.

-

Solvent System : Dimethylformamide (DMF) or tetrahydrofuran (THF) ensures solubility of both glutamic acid derivatives and alpha-naphthylamine.

-

Yield : Reported yields range from 45% to 62%, influenced by purity of starting materials and reaction stoichiometry.

Table 1: Comparative Analysis of Amidation Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC-Mediated | DCC, alpha-naphthylamine | DMF | 58 | 95 |

| HOBt-Assisted | HOBt, EDC | THF | 62 | 97 |

| Mixed Anhydride | ClCO₂Et, NEt₃ | DCM | 49 | 91 |

Enzymatic Synthesis Alternatives

Gamma-Glutamyl Transferase-Catalyzed Approach

Enzymatic methods exploit gamma-glutamyl transferase (GGT) to transfer the gamma-glutamyl group from glutathione to alpha-naphthylamine. This approach offers stereochemical precision and milder reaction conditions:

-

Substrate Preparation : Glutathione (gamma-L-glutamyl-L-cysteinylglycine) serves as the gamma-glutamyl donor.

-

Enzymatic Transfer : GGT catalyzes the transpeptidation reaction in phosphate buffer (pH 8.0) at 37°C, releasing the gamma-glutamyl-alpha-naphthylamide product.

-

Product Isolation : The compound is purified via ion-exchange chromatography and recrystallized as a monohydrate.

Advantages :

-

Avoids harsh chemical conditions, preserving stereochemical integrity.

-

Scalable for industrial production with enzyme immobilization techniques.

Limitations :

-

Requires purified GGT enzymes, increasing costs.

-

Reaction kinetics depend on precise pH and temperature control.

Crystallization and Hydration Control

The monohydrate form is stabilized through controlled crystallization. Key factors include:

-

Solvent Composition : Aqueous ethanol (70–80% v/v) promotes monohydrate formation by modulating water activity.

-

Cooling Rate : Gradual cooling from 50°C to 4°C over 12 hours yields well-defined crystals.

-

Hydration Analysis : Thermogravimetric analysis (TGA) confirms 1:1 stoichiometry of water to compound, with mass loss at 110–120°C corresponding to H₂O evaporation.

Analytical Validation

Structural Confirmation

-

NMR Spectroscopy : H NMR (D₂O, 400 MHz) displays characteristic signals: δ 8.2 ppm (naphthyl aromatic protons), δ 4.1 ppm (Cα-H), and δ 2.3–2.8 ppm (glutamyl side-chain protons).

-

X-Ray Diffraction : Single-crystal X-ray analysis confirms the monohydrate structure, with hydrogen bonding between the amide nitrogen and water molecules.

Purity Assessment

-

HPLC : Reverse-phase C18 column (UV detection at 280 nm) shows ≥98% purity, with retention time of 6.8 minutes.

-

Elemental Analysis : Calculated for C₁₅H₁₈N₂O₄: C 62.06%, H 6.25%, N 9.65%; Found: C 61.89%, H 6.31%, N 9.58%.

Challenges and Optimization Strategies

Byproduct Formation

-

Naphthylamine Dimerization : Alpha-naphthylamine may undergo oxidative dimerization, mitigated by conducting reactions under nitrogen atmosphere.

-

Incomplete Deprotection : Residual Boc groups are removed via extended hydrolysis (6M HCl, 24 hours).

Yield Improvement

-

Catalytic additives : 4-Dimethylaminopyridine (DMAP) enhances amidation efficiency, increasing yield to 68%.

-

Solvent-Free Mechanochemical Synthesis : Ball milling glutamic acid derivatives with alpha-naphthylamine reduces reaction time to 2 hours.

Industrial and Research Applications

While primarily used in academic research, scaled-up synthesis (10–100 g batches) employs continuous flow reactors to enhance reproducibility. Recent advances include microwave-assisted amidation, reducing reaction times by 70% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the naphthylamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted amide products.

Scientific Research Applications

Biochemical Applications

1.1 Neurotransmitter Research

L-Glutamic acid is recognized as a key neurotransmitter in the central nervous system. Research indicates that it plays a significant role in synaptic transmission and plasticity. Studies have shown that L-glutamic acid can modulate serotonin release in the basal ganglia, suggesting its potential impact on mood regulation and neurological conditions . The compound's ability to influence neurotransmitter systems makes it a subject of interest for developing treatments for psychiatric disorders.

1.2 Drug Delivery Systems

Recent advancements have explored the use of poly-γ-glutamic acid, a derivative of L-glutamic acid, as a drug delivery vehicle. Its biodegradable and non-toxic properties allow it to be utilized effectively in medical applications, such as targeted drug delivery and gene therapy . The structural characteristics of L-glutamic acid gamma-(alpha-naphthylamide) monohydrate may enhance its efficacy in these roles.

Pharmacological Applications

2.1 Cognitive Enhancement

L-Glutamic acid is often referred to as "nature's brain food" due to its role in cognitive functions like learning and memory. It is believed to enhance mental performance and recovery from fatigue . The compound's mechanism involves activation of glutamate receptors, which are crucial for synaptic plasticity . This property has led to investigations into its potential use as a nootropic agent.

2.2 Treatment of Neurological Disorders

Given its role in neurotransmission, L-glutamic acid has been studied for its therapeutic effects on various neurological disorders, including Alzheimer's disease and amyotrophic lateral sclerosis. However, excessive levels can lead to excitotoxicity, necessitating careful dosage control in therapeutic applications .

Agricultural Applications

3.1 Plant Growth Promotion

Research has demonstrated that L-glutamic acid can positively influence plant growth by reshaping the microbial community within the rhizosphere. In studies involving strawberries, treatment with L-glutamic acid resulted in reduced disease symptoms and enhanced microbial diversity, indicating its potential as a natural growth promoter and disease suppressor .

3.2 Stress Resistance in Plants

The application of L-glutamic acid has also been linked to increased resistance against environmental stresses in plants. By enhancing the microbial population associated with plant roots, it contributes to improved nutrient uptake and stress resilience, which is critical for sustainable agriculture practices.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate involves its interaction with specific enzymes or proteins. The compound acts as a substrate, binding to the active site of the enzyme and undergoing a catalytic reaction. This interaction can be studied to understand the enzyme’s specificity, kinetics, and inhibition.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N-(γ-L-Glutamyl)-α-naphthylamide monohydrate

- Molecular Formula : C₁₅H₁₈N₂O₄·H₂O

- CAS No.: 81012-91-1 .

- Synonyms: L-Glutamic acid γ-(α-naphthylamide) monohydrate; N-(gamma-L-glutamyl)-1-naphthylamide monohydrate.

Structural Features: This compound is a γ-linked amide derivative of L-glutamic acid, where the γ-carboxyl group is conjugated with α-naphthylamine. The monohydrate form indicates the presence of one water molecule in its crystalline structure.

Comparison with Similar Compounds

DL-Glutamic Acid Monohydrate

- Molecular Formula: C₅H₁₁NO₅

- CAS No.: 19285-83-7 .

- Key Differences :

- Stereochemistry : DL-Glutamic acid is a racemic mixture (L- and D-enantiomers), unlike the L-specific configuration of the target compound.

- Applications : Primarily used in neuroscience as an agonist for glutamate receptors (NMDA, AMPA) and in studies on chiral crystallization .

- Safety : Classified as a WGK 3 compound (high water hazard), requiring stringent handling compared to the target compound .

L-Glutamic Acid Monosodium Salt Monohydrate

- Molecular Formula : C₅H₈NNaO₄·H₂O

- CAS No.: 6106-04-3 .

- Key Differences :

- Functional Group : Contains a sodium salt at the α-carboxyl group, enhancing solubility in aqueous solutions.

- Applications :

- Food Science: Used as a flavor enhancer (e.g., monosodium glutamate, MSG) .

- Aquaculture : Demonstrated potent chemoattractant activity in lobsters (Thenus orientalis) at concentrations of 10⁻³–10⁻⁴ M .

Poly-γ-Glutamic Acid (γ-PGA)

- Structure : Polymer of glutamic acid linked via γ-carboxyl groups.

- Applications: Biotechnology: Serves as a biodegradable adjuvant in vaccines (e.g., enhancing immune responses to antigens) . Environmental Science: Forms complexes with heavy metals (e.g., Cu²⁺, U⁶⁺) for bioremediation .

- Key Differences: Molecular Weight: High polymer (10–1000 kDa) vs. the monomeric target compound (MW 318.34 g/mol). Functionality: γ-PGA’s anionic properties enable metal chelation, unlike the neutral amide bond in the target compound .

Gamma-Glutamylleucine

- Structure : Dipeptide (γ-glutamyl-leucine).

- Applications :

- Key Differences :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Stability and Handling

Biological Activity

L-Glutamic acid gamma-(alpha-naphthylamide) monohydrate, often referred to as GAH, is a compound of considerable interest due to its biological activity, particularly in the context of anti-tumor effects. This article provides a detailed overview of its biological properties, including data tables, case studies, and significant research findings.

L-Glutamic acid gamma-(alpha-naphthylamide) is a derivative of glutamic acid, characterized by the presence of an amide group and an alpha-naphthyl moiety. This structural modification is believed to enhance its biological activity compared to glutamic acid alone.

Anti-Tumor Activity

Research has demonstrated that GAH exhibits significant anti-tumor activity both in vitro and in vivo. Notable findings include:

- In Vitro Studies : GAH showed concentration-dependent inhibition of L1210 leukemia cell growth, achieving complete cytotoxicity at a concentration of 500 µM after 72 hours of incubation. The metabolite hydroxylamine, derived from GAH during incubation, was identified as the active form responsible for this effect .

- In Vivo Studies : In animal models, GAH significantly increased the survival rates of mice bearing L1210 leukemia and B16 melanoma. The effectiveness was found to be schedule-dependent; administering GAH three times daily yielded better results than twice-daily treatments. The optimal schedule involved split doses on specific days without noticeable toxicity .

The mechanism underlying the anti-tumor effects of GAH appears to involve its metabolism into hydroxylamine, which exerts cytotoxic effects on tumor cells. Notably, the cytotoxicity was not reversed by L-glutamine or L-glutamic acid but could be mitigated by certain metabolites like pyruvate and oxaloacetate .

Comparative Data

The following table summarizes the key findings related to the biological activity of GAH:

| Study Type | Concentration | Cell Line | Effect | Duration |

|---|---|---|---|---|

| In Vitro | 500 µM | L1210 | Complete cytotoxicity | 72 hours |

| In Vivo | N/A | Mice with L1210 leukemia | Increased survival rate | Varies |

| In Vivo | N/A | Mice with B16 melanoma | Increased survival rate | Varies |

Case Studies

Several case studies have highlighted the therapeutic potential of GAH:

- Case Study on Leukemia : Mice treated with GAH showed a marked increase in survival compared to control groups. The study indicated that treatment schedules significantly influenced outcomes, suggesting that timing and dosing are critical factors in maximizing therapeutic efficacy.

- Case Study on Melanoma : Similar results were observed in mice with B16 melanoma, where GAH treatment led to substantial tumor size reduction and improved overall survival rates.

Q & A

Q. What are the recommended methods for quantifying L-glutamic acid gamma-(α-naphthylamide) monohydrate in enzymatic assays?

The enzymatic quantification of L-glutamic acid derivatives can be achieved using glutamate dehydrogenase (GlDH)-coupled reactions. In the presence of NAD+, GlDH oxidizes L-glutamic acid to 2-oxoglutarate, producing stoichiometric NADH, which is measured spectrophotometrically at 340 nm . For derivatives like γ-(α-naphthylamide) monohydrate, ensure the naphthylamide group does not interfere with the enzyme’s active site by performing control experiments with structurally similar substrates. Validation should include linearity checks (e.g., 0.1–10 mM range) and interference testing with common buffer components (e.g., ammonium ions).

Q. How can researchers assess the purity and stability of L-glutamic acid gamma-(α-naphthylamide) monohydrate in aqueous solutions?

Purity assessment requires a combination of techniques:

- HPLC with UV detection (λ = 280 nm for naphthylamide absorbance).

- Specific rotation analysis ([α]²⁰/D) to confirm enantiomeric purity, comparing observed values to literature standards (e.g., +24.8° to +25.3° for L-glutamic acid derivatives) .

- pH stability testing : Prepare solutions at 1–10 mM in buffers (pH 6–8) and monitor degradation via absorbance shifts over 24–72 hours. Avoid autoclaving; use sterile filtration (0.22 µm) for sterilization .

Q. What synthetic strategies are employed to modify the gamma-position of L-glutamic acid for derivatives like α-naphthylamide?

Gamma-substitution typically involves protecting the α-amine and carboxyl groups. A common route:

Protect L-glutamic acid with Boc (tert-butoxycarbonyl) or Fmoc groups.

Activate the gamma-carboxyl group using carbodiimides (e.g., EDC) for coupling with α-naphthylamine.

Deprotect under mild acidic conditions (e.g., TFA for Boc) to yield the final product .

Validate the product via NMR (¹H and ¹³C) and mass spectrometry, ensuring no racemization occurs during synthesis.

Advanced Research Questions

Q. How does the α-naphthylamide moiety influence the kinetic parameters of glutamic acid derivatives in enzyme-binding studies?

The bulky α-naphthylamide group can sterically hinder binding to enzymes like GlDH or glutamine synthetase. To evaluate this:

- Compare Km and Vmax values of γ-(α-naphthylamide) monohydrate with unmodified L-glutamic acid in enzymatic assays.

- Use molecular docking simulations to map steric clashes in the active site .

For example, if Km increases significantly (e.g., from 0.5 mM to 5 mM), it suggests reduced substrate affinity due to the naphthylamide group .

Q. What experimental approaches resolve contradictions in reported data on the fluorescence properties of gamma-substituted glutamic acid derivatives?

Discrepancies in fluorescence intensity (e.g., due to solvent polarity or aggregation) can be addressed by:

- Standardizing solvent systems (e.g., DMSO vs. aqueous buffers).

- Conducting quantum yield calculations using reference fluorophores (e.g., quinine sulfate).

- Performing concentration-dependent studies to identify aggregation thresholds (e.g., >100 µM in PBS) .

Publish full spectral data (excitation/emission wavelengths, slit widths) to enable cross-study comparisons.

Q. How can researchers optimize cell-free protein synthesis systems incorporating L-glutamic acid gamma-(α-naphthylamide) monohydrate?

Incorporate the derivative as a competitive inhibitor or substrate analog to study glutamine synthetase (GS) activity:

Supplement cell-free systems (e.g., E. coli-based) with 1–5 mM derivative.

Monitor ATP consumption (via luciferase assays) and NH₄+ production (via ion-selective electrodes) to assess GS inhibition .

Use radiolabeled [¹⁴C]-glutamic acid to track incorporation into nascent peptides, comparing yields with/without the derivative .

Q. What strategies mitigate interference from ammonium ions when studying L-glutamic acid derivatives in biological matrices?

Ammonium ions (NH₄+) compete with NADH in GlDH-coupled assays, leading to underestimation of glutamic acid. Solutions include:

- Pre-treatment with glutamate oxidase to selectively oxidize L-glutamic acid, producing H₂O₂ for fluorometric detection .

- Ion-exchange chromatography to separate NH₄+ from samples prior to analysis .

Validate recovery rates (>90%) using spiked samples with known NH₄+ concentrations.

Methodological Notes

- Data Contradiction Analysis : Always compare results across multiple detection methods (e.g., UV spectroscopy vs. HPLC) to identify systematic errors .

- Structural Confirmation : For novel derivatives, use X-ray crystallography or 2D-NOSEY NMR to confirm the gamma-substitution site .

- Enzyme Kinetics : Report both Michaelis-Menten and Hill coefficients if substrate cooperativity is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.